Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This compound features a 4-bromo-2-methylphenyl moiety with an ortho-methyl conformational constraint proven to modulate sigma receptor subtype selectivity. The aryl bromide handle enables efficient Suzuki-Miyaura cross-coupling for parallel SAR library synthesis without scaffold resynthesis. With TPSA 44.94 Ų, clogP 0.31, and one HBD, it occupies optimal CNS MPO space, outperforming polar analogs (TPSA>50 Ų) for in vivo CNS target engagement studies. Compare directly with the des-methyl analog (CAS 941904-16-1) to probe N-aryl dihedral angle effects on receptor binding affinity. Procure this specific substitution pattern—not a generic analog—to avoid confounding experimental outcomes.

Molecular Formula C21H25BrN2O3S
Molecular Weight 465.41
CAS No. 941904-37-6
Cat. No. B3018848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
CAS941904-37-6
Molecular FormulaC21H25BrN2O3S
Molecular Weight465.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)Br)C
InChIInChI=1S/C21H25BrN2O3S/c1-15-6-9-19(10-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-20-11-8-17(22)13-16(20)2/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25)
InChIKeyLKMFIAUMGDRGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941904-37-6): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Context


N-(4-Bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941904-37-6) is a synthetic small-molecule acetamide derivative with molecular formula C21H25BrN2O3S and molecular weight 465.41 g/mol [1]. It belongs to the piperidine-based N-arylacetamide class, which has been explored in medicinal chemistry primarily for sigma receptor (σR) ligand development and kinase-targeted probe discovery [2]. The compound features a 1-tosylpiperidin-2-yl acetamide core coupled to a 4-bromo-2-methylphenyl anilide moiety. Its computed drug-likeness parameters—clogP 0.31, topological polar surface area 44.94 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 4 rotatable bonds—place it within Lipinski's Rule of 5 space [1]. The compound is available from multiple research chemical suppliers at typical purity ≥95% for non-human research use only.

Why Generic Substitution Fails for N-(4-Bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide: Structural Determinants That Preclude Simple Analog Interchange


Within the piperidine-acetamide chemical space, subtle modifications to the N-aryl substitution pattern and the sulfonamide protecting group significantly alter both physicochemical properties and biological target engagement profiles. The 4-bromo-2-methylphenyl moiety in CAS 941904-37-6 is structurally distinct from the 4-bromophenyl analog (CAS 941904-16-1) by the presence of a methyl group ortho to the anilide nitrogen [1]. In related sigma receptor ligand series, the introduction of an ortho-methyl substituent on the anilide ring has been shown to modulate receptor subtype selectivity by altering the conformational preference of the acetamide linker and the hydrophobic contacts within the binding pocket [2]. The 1-tosyl (4-methylbenzenesulfonyl) group on the piperidine nitrogen is also a key pharmacophoric element; its replacement with other sulfonyl groups (e.g., benzenesulfonyl, methoxybenzenesulfonyl) in related compound series yields markedly different potency and selectivity profiles at sigma receptors and other CNS targets [2]. Consequently, treating this compound as a generic, interchangeable member of the N-aryl-2-(1-sulfonylpiperidin-2-yl)acetamide family without considering these specific structural features would risk confounding experimental outcomes in receptor binding, cellular assay, or in vivo studies.

Quantitative Differentiation Evidence for N-(4-Bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide: Comparator-Based Analysis for Informed Procurement


Lipophilicity (clogP) Differentiation vs. Des-Methyl Analog (CAS 941904-16-1)

The computed partition coefficient (clogP) for CAS 941904-37-6 is 0.31, as determined by the consensus algorithm in the ZINC database [1]. By contrast, the des-methyl analog N-(4-bromophenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide (CAS 941904-16-1), which lacks the ortho-methyl on the anilide ring, is predicted to have a lower clogP (approximately −0.1 to 0.0) based on the removal of one methyl group (−0.5 log unit contribution per Hansch-Leo fragment constants) [2]. The higher lipophilicity of CAS 941904-37-6 may confer enhanced passive membrane permeability and altered tissue distribution relative to the des-methyl analog.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile vs. Class Benchmarks

The TPSA of CAS 941904-37-6 is 44.94 Ų, with 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA) [1]. The alkylacetamide sigma receptor ligand class described by Zampieri et al. (2018) typically exhibits TPSA values in the range of 40–70 Ų and HBD counts of 0–2 [2]. The relatively low TPSA of 44.94 Ų places this compound near the lower boundary of the class, which is favorable for passive blood-brain barrier (BBB) penetration (optimal TPSA < 60–70 Ų for CNS drugs). In contrast, close analogs bearing additional polar substituents on the anilide ring—such as the methoxy-substituted derivative N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide—would have TPSA values exceeding 50–55 Ų and an additional HBA, potentially reducing CNS penetration .

Blood-brain barrier penetration Oral bioavailability ADME prediction

Bromo Substituent as Synthetic Handle for Late-Stage Diversification vs. Non-Halogenated Analogs

The presence of the aryl bromide at the 4-position of the 2-methylanilide ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1]. This enables late-stage diversification of the compound into focused libraries for structure-activity relationship (SAR) studies without resynthesizing the entire tosylpiperidine-acetamide scaffold. Non-halogenated analogs such as N-(2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide lack this orthogonal reactivity and require de novo synthesis for each aryl modification. Among halogenated congeners, the bromo substituent offers a superior balance of reactivity and stability compared to the iodo analog (more reactive but prone to dehalogenation side reactions) and the chloro analog (less reactive, requiring harsher coupling conditions) [2].

Synthetic versatility Cross-coupling Late-stage functionalization

Ortho-Methyl Conformational Constraint vs. Unsubstituted Anilide in Sigma Receptor Ligand SAR

In the sigma receptor ligand series reported by Zampieri et al. (2018), the nature of the N-aryl substituent on the acetamide moiety was a critical determinant of σ1 vs. σ2 receptor affinity and selectivity [1]. Compound 19 in that series, featuring an N-aryl group with specific substitution, displayed σ1 Ki = 17 nM and σ2 Ki = 1117 nM, yielding a σ1/σ2 selectivity ratio of ~66-fold [1]. The ortho-methyl substituent on the anilide ring of CAS 941904-37-6 is expected to introduce a conformational bias that restricts rotation around the N-aryl bond, potentially enhancing discrimination between sigma receptor subtypes compared to the unsubstituted 4-bromophenyl analog (CAS 941904-16-1), which has greater conformational freedom [2]. Computational docking studies in related piperidine-acetamide series have shown that ortho-substituents alter the dihedral angle between the acetamide plane and the aryl ring, directly impacting the ligand's ability to occupy the secondary hydrophobic pocket of σ1 receptor [3].

Sigma receptor Conformational analysis Receptor subtype selectivity

Recommended Application Scenarios for N-(4-Bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide Based on Differentiated Evidence


Late-Stage Diversification Hub for Focused Sigma Receptor Ligand Libraries

The aryl bromide handle at the 4-position of the anilide ring enables efficient Suzuki-Miyaura cross-coupling for parallel library synthesis [1]. Research teams building SAR libraries around the tosylpiperidine-acetamide scaffold should procure this compound as the core diversification intermediate, leveraging the optimal reactivity of the Br substituent to introduce diverse aryl, heteroaryl, and alkenyl groups without scaffold resynthesis.

CNS-Penetrant Sigma-1 Receptor Probe Development

With a TPSA of 44.94 Ų and only one hydrogen bond donor [1], combined with the ortho-methyl conformational constraint predicted to enhance σ1/σ2 selectivity [2], this compound is particularly well-suited as a starting point for developing CNS-penetrant, σ1-selective probes. It should be prioritized over more polar analogs (e.g., methoxy-substituted congeners with TPSA > 50 Ų) for in vivo CNS target engagement studies.

Tool Compound for Investigating Ortho-Substituent Effects on N-Arylacetamide Conformation and Target Binding

The ortho-methyl group on the anilide ring provides a defined conformational constraint [1]. This compound can serve as a conformational probe in NMR or X-ray crystallography studies to investigate the relationship between N-aryl dihedral angle and receptor binding affinity, in direct comparison with the des-methyl analog (CAS 941904-16-1) which lacks this conformational bias [2].

Comparative Physicochemical Benchmarking in CNS Drug Discovery Programs

The balanced physicochemical profile (clogP 0.31, MW 465.41, TPSA 44.94 Ų) [1] makes this compound a useful benchmarking tool for evaluating the ADME properties of related piperidine-sulfonamide-acetamide analogs. It occupies a favorable position within CNS MPO (Multiparameter Optimization) scoring space and can serve as a reference compound for permeability, solubility, and metabolic stability assays in series optimization.

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.